Product packaging for 4-Aminophenyl benzenesulfonate(Cat. No.:CAS No. 57374-55-7)

4-Aminophenyl benzenesulfonate

Cat. No.: B14611616
CAS No.: 57374-55-7
M. Wt: 249.29 g/mol
InChI Key: JSSSSGRNRZNMKP-UHFFFAOYSA-N
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Description

4-Aminophenyl benzenesulfonate is a chemical compound of interest in organic and medicinal chemistry research. It features both an aminophenyl group and a benzenesulfonate moiety, a combination found in various biologically active molecules and synthetic intermediates. Researchers utilize such benzenesulfonate derivatives as key building blocks in the synthesis of more complex molecules, including dyes and potential therapeutic agents . The structural motif of the sulfonate group is also being explored in the development of advanced materials and in electrochemical studies to understand the redox behavior of novel sulfonamide derivatives . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3S B14611616 4-Aminophenyl benzenesulfonate CAS No. 57374-55-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57374-55-7

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(4-aminophenyl) benzenesulfonate

InChI

InChI=1S/C12H11NO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H,13H2

InChI Key

JSSSSGRNRZNMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 4 Aminophenyl Benzenesulfonate and Advanced Derivatives

Direct Synthesis Approaches to the Core Compound

The direct synthesis of 4-aminophenyl benzenesulfonate (B1194179) primarily relies on established, high-yield organic reactions. These methods typically involve the transformation of functional groups on a pre-existing benzene (B151609) ring structure.

A principal method for synthesizing 4-aminophenyl benzenesulfonate is through the reduction of its nitro precursor, 4-nitrophenyl benzenesulfonate. nih.gov This transformation targets the nitro group (-NO₂) and converts it into an amino group (-NH₂), which is a cornerstone reaction in aromatic chemistry.

The synthesis begins with the preparation of the precursor, 4-nitrophenyl benzenesulfonate, which can be formed by reacting 4-nitrophenol (B140041) with benzenesulfonyl chloride. nih.gov The subsequent reduction of the nitro group is commonly achieved using chemical reducing agents. One documented pathway involves the use of sodium sulfite (B76179) (Na₂SO₃) in the presence of concentrated hydrochloric acid (HCl) under cold conditions (in an ice bath) with stirring for approximately one hour. nih.gov This process selectively reduces the nitro group without cleaving the sulfonate ester linkage. nih.gov

The successful conversion to this compound is confirmed through various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is used to identify the presence of the new amine group, characterized by a strong absorption peak around 3440 cm⁻¹ corresponding to the N-H stretching of the NH₂ group. nih.gov High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) further confirms the structure by providing an accurate mass measurement of the protonated molecule. nih.gov

Table 1: Reduction of 4-Nitrophenyl Benzenesulfonate
ParameterDetailsReference
Starting Material4-Nitrophenyl benzenesulfonate nih.gov
ReagentsSodium sulfite (Na₂SO₃), Hydrochloric acid (HCl) nih.gov
ConditionsStirring in an ice bath for 1 hour nih.gov
ProductThis compound nih.gov
Key FTIR Peak (Product)~3440 cm⁻¹ (NH₂ stretch) nih.gov
Mass Spec (HR-TOF-MS)m/z = 273.0429 (M+H+Na) nih.gov

Diazotization is a fundamental reaction of primary aromatic amines, including this compound, converting the amino group into a highly reactive diazonium salt. This intermediate is a versatile building block for synthesizing a wide array of azo compounds. The reaction is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.govcuhk.edu.hk

In the case of this compound, this reaction yields 4-([phenylsulfonyl]oxy)benzenediazonium chloride. nih.gov The formation of this diazonium salt is a critical step, serving as an electrophile that can subsequently react with nucleophilic aromatic compounds (coupling components) like phenols or anilines in azo coupling reactions. cuhk.edu.hkekb.eg These coupling reactions are the foundation for the synthesis of a vast number of azo dyes. researchgate.net The nature of the coupling component determines the final color and properties of the resulting dye. cuhk.edu.hk

Table 2: Diazotization of this compound
ParameterDetailsReference
Starting MaterialThis compound nih.gov
ReagentsSodium nitrite (NaNO₂), Hydrochloric acid (HCl) nih.gov
ConditionsStirring in an ice bath for 2 hours nih.gov
Product4-([Phenylsulfonyl]oxy)benzenediazonium chloride nih.gov
Key FTIR Peak (Product)~3100 cm⁻¹ (C-H of benzene ring) nih.gov

Electrochemical Synthesis Routes and Their Optimization

Electrochemical methods offer a green and efficient alternative for the synthesis of amino-aromatic compounds by reducing their nitro precursors. mdpi.com The electrochemical reduction of a 4-nitrophenyl group to a 4-aminophenyl group can be performed on an electrode surface. researchgate.net This process involves applying a specific potential to drive the reduction reaction, often monitored using techniques like cyclic voltammetry. researchgate.net

For the synthesis of this compound, a similar approach would involve the electrochemical reduction of 4-nitrophenyl benzenesulfonate. The process is highly dependent on parameters such as the electrode material (e.g., glassy carbon, gold, silver), pH of the electrolyte solution, and the applied potential. mdpi.com Research on analogous compounds, like p-nitrophenyl-β-hydroxyethyl sulfone, shows that the reduction is a multi-electron process, first forming a hydroxylamine (B1172632) intermediate, which is then further reduced to the amine. xmu.edu.cn

Table 3: Parameters for Electrochemical Reduction of Nitroaromatics
ParameterInfluence on ReactionReference
Electrode MaterialAffects electrocatalytic activity and hydrogen evolution. mdpi.com
pHStrongly influences the reduction pathway and potential. mdpi.com
Applied PotentialControls the rate and selectivity of the reduction. mdpi.com
Mediators (e.g., Ti⁴⁺)Can enhance reaction rates and improve yields. xmu.edu.cn

Synthesis of Key Derivatives Featuring the this compound Moiety

The this compound structure serves as a scaffold for creating more complex molecules with specialized functions. By chemically modifying the amino group, derivatives such as hydrazines and polyazo dyes can be prepared.

Hydrazine (B178648) derivatives are an important class of compounds in organic synthesis. nih.gov A key hydrazine derivative of this compound is 4-hydrazinylphenyl benzenesulfonate. Its synthesis is achieved through a multi-step process that begins with the core compound. nih.gov

The pathway involves the diazotization of this compound to form the corresponding diazonium salt, 4-([phenylsulfonyl]oxy)benzenediazonium chloride, as previously described. nih.gov This reactive intermediate is then subjected to a reduction step to form the final hydrazine derivative. nih.gov This method successfully creates the N-N bond characteristic of hydrazines. The structure of the resulting 4-hydrazinylphenyl benzenesulfonate can be thoroughly characterized using a combination of FTIR, ¹H-NMR, ¹³C-NMR, and HR-TOF-MS to confirm its chemical identity. nih.gov

Table 4: Synthesis and Characterization of 4-Hydrazinylphenyl Benzenesulfonate
StepDescriptionReference
1. DiazotizationConversion of this compound to 4-([phenylsulfonyl]oxy)benzenediazonium chloride. nih.gov
2. ReductionConversion of the diazonium salt to 4-hydrazinylphenyl benzenesulfonate. nih.gov
FTIR CharacterizationShows double peak at ~3661 cm⁻¹ for the -NH- group. nih.gov
Mass Spec (HR-TOF-MS)m/z = 287.0460 (M+Na) is observed. nih.gov
NMR Spectroscopy¹H-NMR and ¹³C-NMR spectra confirm the eight distinct chemical environments in the molecule. nih.gov

Polyazo compounds contain multiple azo (-N=N-) linkages and are significant as advanced dyes. The synthesis of these structures builds upon the principles of diazotization and azo coupling. The diazonium salt derived from this compound, 4-([phenylsulfonyl]oxy)benzenediazonium chloride, can be coupled with various aromatic compounds to form monoazo dyes. nih.gov

To create polyazo structures, this process is extended. For example, a monoazo compound that still contains a primary aromatic amino group can be diazotized again and then coupled with another aromatic molecule. rsc.org This iterative process allows for the systematic extension of the conjugated azo chain. An example of a related polyazo dye is Sodium 4-[(E)-{4-[(4-aminophenyl)diazenyl]phenyl}diazenyl]benzenesulfonate, which is synthesized by coupling the diazonium salt of 4-aminobenzenesulfonic acid with p-aminoazobenzene (itself an azo dye). rsc.org This demonstrates the general strategy for building complex dye structures by linking multiple chromophoric azo units together. The resulting polyazo dyes often exhibit different colors and properties compared to their monoazo precursors. rsc.org

Benzoxazinone (B8607429) and Quinazolinone Analogues

The synthesis of advanced derivatives of this compound includes the incorporation of heterocyclic systems like benzoxazinones and quinazolinones. These moieties are recognized for their significant roles in medicinal chemistry. Methodologies for creating these analogues often involve multi-step syntheses where a sulfonamide-containing precursor is cyclized to form the desired heterocyclic ring.

Quinazolinone Analogues: A common strategy for synthesizing quinazolinone analogues involves using substituted anthranilic acids as starting materials. For instance, a methodology has been reported for the synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl) benzenesulfonamide (B165840) derivatives. researchgate.net The general approach begins with N-acetyl anthranilic acid, which undergoes a series of reactions to build the quinazolinone core, followed by coupling with a benzenesulfonamide moiety. researchgate.net

The synthesis can be envisioned as a convergent process where a pre-formed sulfonamide portion is joined with a quinazolinone precursor or where the quinazolinone ring is constructed onto a sulfonamide-bearing molecule. Copper-catalyzed coupling reactions of N-substituted o-bromobenzamides with amides can yield 3-substituted quinazolinones. organic-chemistry.org Another versatile method involves the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide to construct the quinazolinone scaffold. organic-chemistry.org

Benzoxazinone Analogues: The construction of the benzoxazinone ring system can be achieved through various synthetic routes, often starting from anthranilic acid derivatives. mdpi.com A facile method for synthesizing 4H-3,1-benzoxazin-4-one derivatives utilizes a copper-catalyzed tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.org Another approach involves the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides, using paraformaldehyde as the carbonyl source, to yield substituted benzoxazinones. organic-chemistry.org These methods could be adapted to use starting materials bearing the this compound group, allowing for the creation of complex benzoxazinone analogues.

Sulfonamide and Sulfonyl Derivatives

The synthesis of sulfonamide derivatives is a cornerstone of medicinal chemistry, and various methods exist to create analogues based on the this compound scaffold. A primary synthetic route involves the reaction of a sulfonyl chloride with an appropriate amine.

For example, N-(4-aminophenyl)-4-methylbenzenesulfonamide can be synthesized by refluxing Toluene-4-sulfonyl chloride (tosyl chloride) with 1,4-phenylenediamine in the presence of triethylamine (B128534) in dry benzene. tsijournals.com This reaction proceeds via a nucleophilic attack of the amine group on the sulfonyl chloride. impactfactor.org The resulting compound serves as a versatile intermediate for further derivatization.

Similarly, other benzenesulfonamide derivatives can be prepared. The reaction of p-nitrobenzene sulfonyl chloride with N,N-diethylethylene diamine and triethylamine in methylene (B1212753) chloride yields N-[2-(diethylamino)ethyl]-N-(1-methylethyl)-4-nitrobenzene sulfonamide. google.com The nitro group in such compounds can then be reduced to an amine, for example, through catalytic hydrogenation using platinum oxide (PtO₂), to afford the corresponding 4-amino derivative. google.com

A summary of representative sulfonamide synthesis reactions is provided below.

Reactant 1Reactant 2ProductYield (%)M.P. (°C)Reference
Toluene-4-sulfonyl chloride1,4-phenylenediamineN-(4-aminophenyl)-4-methylbenzenesulfonamide88%182-184 tsijournals.com
p-Nitrobenzene sulfonyl chlorideN,N-diethylethylene diamineN-[2-(diethylamino)ethyl]-N-(1-methylethyl)-4-nitrobenzene sulfonamide-56-57 google.com
4-Acetaminobenzene sulfonyl chlorideN,N'-diisopropyl ethylene (B1197577) diamineN-[2-(Diisopropylamino)ethyl]-4-acetamidobenzenesulfonamide-- google.com
Ethyl 4-aminobenzoateBenzenesulfonyl chlorideEthyl 4-(phenylsulfonamido)benzoate-- impactfactor.org

Other Functionalized Analogues through Strategic Derivatization

The this compound scaffold, particularly the free amino group on its sulfonamide derivatives, provides a reactive handle for extensive functionalization to create a diverse library of analogues.

Azide (B81097) and Triazole Derivatives: The amino group can be converted to a diazonium salt, which can then be treated with sodium azide to yield an azide derivative. For instance, N-(4-aminophenyl)-4-methylbenzenesulfonamide can be diazotized and subsequently reacted with sodium azide to form N-(4-azidophenyl)-4-methylbenzenesulfonamide with a high yield of 84%. tsijournals.com This azide can then be used in cycloaddition reactions to form 1,2,3-triazole rings. tsijournals.com

Schiff Base and Azo Derivatives: The primary amine is also readily condensed with aldehydes to form Schiff bases (imines). The synthesis of N-(4-((4-hydroxy-3-((pyrimidin-2-ylimino)methyl)phenyl)diazenyl)phenyl)-4-methylbenzenesulfonamide involves the formation of an azo linkage followed by the creation of a Schiff base by refluxing with 2-aminopyrimidine (B69317) in ethanol. tsijournals.com

Amide and Urea (B33335) Derivatives: Further derivatization can be achieved by forming amide or urea linkages. N-(4-aminophenyl)-substituted benzamides can be synthesized by first reacting p-nitroaniline with an acyl chloride, followed by the reduction of the nitro group to an amine using a palladium-on-carbon (Pd/C) catalyst. researchgate.net Similarly, urea derivatives are prepared by reacting p-nitroaniline with an appropriate isocyanate, followed by reduction of the nitro group. researchgate.net

Selected examples of these derivatization reactions are detailed in the table below.

Starting MaterialReagent(s)Product TypeYield (%)M.P. (°C)Reference
Diazotized N-(4-aminophenyl)-4-methylbenzenesulfonamideSodium azideAzide84%290-292 tsijournals.com
An azo-linked sulfonamide intermediate2-AminopyrimidineSchiff Base75%185-187 tsijournals.com
N-(4-(hydrazinecarbonyl)phenyl)benzenesulfonamideAromatic aldehydesSchiff Base-- impactfactor.org
p-NitroanilineAcyl chlorides, then Pd/CAmide-- researchgate.net
p-NitroanilineIsocyanates, then Pd/CUrea-- researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the characteristic functional groups within a molecule by probing their vibrational modes.

The FT-IR spectrum of 4-Aminophenyl benzenesulfonate (B1194179) reveals a series of absorption bands that are indicative of its key structural components. Analysis of the spectrum shows characteristic peaks corresponding to the N-H stretching of the primary amine, S=O stretching of the sulfonate group, and C-N and C-S stretching vibrations. Additionally, aromatic C-H and C=C stretching and bending vibrations confirm the presence of the two phenyl rings.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3200N-H StretchingPrimary Amine (-NH₂)
1350-1150Asymmetric and Symmetric S=O StretchingSulfonate (-SO₃-)
1600-1450C=C StretchingAromatic Ring
1300-1200C-N StretchingAryl Amine
850-750C-H Bending (Out-of-plane)Substituted Benzene (B151609)
700-600C-S StretchingSulfonate

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A dedicated ¹H NMR spectrum for 4-Aminophenyl benzenesulfonate is not available in the public domain. However, based on the structure, a predicted spectrum would exhibit distinct signals for the aromatic protons on both the aminophenyl and benzenesulfonate rings. The protons on the aminophenyl ring would likely appear as two distinct multiplets in the aromatic region, influenced by the electron-donating amino group. Similarly, the protons on the benzenesulfonate ring would also produce signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing sulfonate ester group. The amino group protons would typically appear as a broad singlet.

Similar to the proton NMR data, a specific ¹³C NMR spectrum for this compound is not publicly documented. A theoretical analysis suggests that the spectrum would display a series of signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. For instance, the carbon atom bonded to the amino group (C-NH₂) would be shielded, appearing at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon atom attached to the sulfonate ester group (C-O) would be deshielded and appear at a higher chemical shift.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. The mass spectrum of this compound confirms its molecular weight. researchgate.net

A prominent fragmentation pathway for sulfonate esters involves the cleavage of the S-O bond. In the case of this compound, this would lead to the formation of benzenesulfonyl and 4-aminophenoxy radicals or ions. Further fragmentation of the benzenesulfonyl cation could result in the loss of SO₂ to form a phenyl cation. The 4-aminophenoxy fragment may also undergo subsequent fragmentation.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.combondxray.org While the crystal structure of this compound itself is not detailed in the available literature, data from closely related compounds such as 4-aminiumbiphenyl benzenesulfonate and N-(4-Aminophenyl)-4-methylbenzenesulfonamide offer significant insights. researchgate.netnih.gov These studies reveal key structural features, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov For instance, in related sulfonamides, the molecules are often linked by N—H⋯O and N—H⋯N hydrogen bonds, forming complex three-dimensional networks. nih.gov It can be inferred that this compound would adopt a structure with similar hydrogen bonding motifs involving the amino group and the sulfonate oxygen atoms.

Table 3: Representative Crystallographic Data for a Related Sulfonamide

Parameter N-(4-Aminophenyl)-4-methylbenzenesulfonamide nih.gov
Crystal System Orthorhombic
Space Group Pca21
a (Å) 5.0598 (3)
b (Å) 14.7702 (11)
c (Å) 35.026 (2)

Note: This data is for a related compound and illustrates the type of information obtained from X-ray crystallography.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ankara.edu.trresearchgate.netmu-varna.bg The UV-Vis spectrum of a molecule is dependent on its chromophores. For this compound, the spectrum is expected to be a composite of the electronic transitions of the aminophenyl and benzenesulfonate groups. The related compound, 4-aminophenol (B1666318), exhibits absorption maxima at approximately 194 nm, 218 nm, and 272 nm. sielc.com Sulfanilic acid (4-aminobenzenesulfonic acid) also shows characteristic UV absorption. nist.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. nih.govresearchgate.net Many aromatic compounds, particularly those with electron-donating groups like the amino group, exhibit fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. researchgate.net While specific fluorescence data for this compound is not available, related sulfonated aromatic compounds are known to be fluorescent. researchgate.net

Table 4: UV-Vis Absorption Maxima for a Related Compound

Compound λmax (nm)

Note: This data is for a related compound to indicate expected absorption regions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. epa.gov This analysis provides the percentage by mass of each element present, which can then be used to determine the empirical formula. For this compound, with a molecular formula of C12H11NO3S, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Mass Percent
Carbon C 12.011 12 57.82%
Hydrogen H 1.008 11 4.45%
Nitrogen N 14.007 1 5.62%
Oxygen O 15.999 3 19.26%

Note: This table presents the theoretical values for elemental analysis.

Mechanistic Investigations of Chemical Transformations and Reaction Pathways

Elucidation of Specific Reaction Mechanisms

Understanding the specific mechanisms through which 4-Aminophenyl benzenesulfonate (B1194179) reacts is crucial for controlling reaction outcomes and designing synthetic routes. The molecule possesses two aromatic rings with distinct electronic properties, leading to diverse reactivity in electrophilic and nucleophilic substitution reactions, as well as oxidation and reduction processes.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.orgmsu.edu The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid removal of a proton to restore aromaticity. msu.edumasterorganicchemistry.comlibretexts.org

For 4-Aminophenyl benzenesulfonate, two aromatic rings are available for electrophilic attack. The reactivity and orientation of substitution on each ring are governed by the existing substituents: the amino (-NH₂) group and the benzenesulfonate (-OSO₂Ph) group.

The Aminophenyl Ring: The amino group is a powerful activating substituent and an ortho, para-director. Its lone pair of electrons can be donated to the ring through resonance, increasing the electron density at the ortho and para positions and making the ring significantly more nucleophilic and reactive towards electrophiles. libretexts.org

The Benzenesulfonate Ring: The benzenesulfonate group attached to the aminophenyl ring via the oxygen atom also influences reactivity. Conversely, the phenyl ring of the benzenesulfonate moiety is deactivated by the electron-withdrawing sulfonate group (-SO₃-).

The general mechanism for EAS on the aminophenyl ring can be depicted as follows:

Generation of the Electrophile (E⁺): A strong electrophile is generated from the reagents (e.g., Br⁺ from Br₂/FeBr₃ for bromination). libretexts.org

Nucleophilic Attack: The electron-rich aminophenyl ring attacks the electrophile, forming a resonance-stabilized arenium ion. The positive charge of this intermediate is delocalized, with significant contributions from structures where the charge is on the nitrogen atom of the amino group.

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. masterorganicchemistry.com

Due to the strong activating and directing effect of the amino group, electrophilic substitution will predominantly occur on the aminophenyl ring at the positions ortho to the amino group. The para position is already substituted by the benzenesulfonate group.

Aromatic rings, typically electron-rich, are generally resistant to nucleophilic attack. However, Nucleophilic Aromatic Substitution (SₙAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.org While the aminophenyl ring is activated towards electrophiles, the benzenesulfonate moiety can be susceptible to nucleophilic attack, particularly at the sulfur atom or the carbon atom of the phenyl ring attached to the sulfonate group.

Kinetic studies on related compounds like 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines have shown that nucleophilic substitution can proceed through two competitive pathways. nih.govnih.gov

S-O Bond Fission: The nucleophile attacks the sulfur atom of the sulfonate group. This pathway is more dominant for reactions involving highly basic amines or when the sulfonyl moiety has strong electron-withdrawing groups. nih.gov

C-O Bond Fission: The nucleophile attacks the carbon atom of the phenyl ring attached to the oxygen atom. This pathway, proceeding through an SₙAr mechanism, becomes more significant with less basic amines or when the sulfonyl group has electron-donating substituents. nih.gov

The generally accepted SₙAr mechanism involves two steps:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination of the Leaving Group: The leaving group (in this case, the 4-aminophenoxide ion) is expelled, and the aromaticity of the ring is restored. libretexts.orglibretexts.org

Recent research has also provided evidence that some SₙAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway, especially when good leaving groups are involved. nih.gov

The this compound molecule contains functional groups susceptible to both oxidation and reduction.

Oxidation: The primary site for oxidation is the amino group (-NH₂) on the phenyl ring. The oxidation of aromatic amines can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials through oxidative coupling. For instance, studies on the oxidation of a similar compound, p-aminodiphenylamine, using a hemin catalyst with hydrogen peroxide as the oxidant, show a peroxidase cycle. nih.gov This cycle involves two sequential one-electron oxidations of the substrate, leading to the formation of oligomeric or polymeric products. nih.govresearchgate.net This suggests that this compound could undergo similar enzymatic or chemical oxidation at the amino group to form radical cations, which can then couple to form larger molecules.

Reduction: The benzenesulfonate group is generally stable to reduction. However, under specific and often harsh conditions, the C-O or S-O bonds could potentially be cleaved reductively. More commonly in related structures, other functional groups like nitro groups would be the primary targets for reduction. As this compound lacks such easily reducible groups, its reduction pathways are less prominent under standard conditions.

Studies on Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. mdpi.com In reactions involving this compound, regioselectivity is a key consideration.

In Electrophilic Aromatic Substitution: As discussed in section 4.1.1, the directing effects of the substituents on the aminophenyl ring dictate the position of incoming electrophiles. The activating amino group directs substitution to the ortho positions, making these reactions highly regioselective.

In Nucleophilic Substitution: The regioselectivity is determined by the competition between attack at the sulfur atom (S-O fission) and the carbon atom (C-O fission). nih.govnih.gov Studies on analogous systems show this selectivity is influenced by the nucleophile's basicity and the electronic properties of substituents on the benzenesulfonate ring. nih.govnih.gov

The table below summarizes the factors influencing regioselectivity in the aminolysis of substituted benzenesulfonates, based on studies of related compounds.

Reaction ConditionFavored PathwayRationale
Highly basic amine nucleophileS-O bond fissionStronger nucleophiles preferentially attack the harder electrophilic center (sulfur).
Low basicity amine nucleophileC-O bond fissionWeaker nucleophiles favor the SₙAr pathway at the carbon center.
Electron-withdrawing group on sulfonyl moietyS-O bond fissionIncreases the electrophilicity of the sulfur atom.
Electron-donating group on sulfonyl moietyC-O bond fissionDecreases the electrophilicity of the sulfur atom, making the C-O pathway more competitive.

Stereoselectivity , the preferential formation of one stereoisomer over another, would become relevant if this compound reacts with chiral reagents or under the influence of a chiral catalyst to create a new stereocenter. mdpi.com For example, an asymmetric synthesis involving this compound, such as an enzyme-catalyzed reaction, could exhibit high stereoselectivity. mdpi.com

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in many chemical transformations involving benzenesulfonate esters.

Lewis Acid Catalysis: In electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation, Lewis acids such as aluminum trichloride (AlCl₃) are used as catalysts. msu.edu Their role is to generate a more potent electrophile, thereby increasing the reaction rate. libretexts.org

Enzyme and Biomimetic Catalysis: Enzymes and their mimics can catalyze reactions with high efficiency and selectivity under mild conditions. For instance, the oxidation of aromatic amines can be catalyzed by peroxidases or biomimetic catalysts like hemin. nih.govresearchgate.net In a study on a related substrate, hemin was used to catalyze oxidative oligomerization in the presence of micelles, demonstrating a cost-effective and environmentally friendly approach. researchgate.net It was also noted that buffer components, such as HEPES, can have a direct positive effect on the catalytic activity, potentially by coordinating to the catalyst's active center. nih.gov

Mechanisms of Degradation and Biotransformation

The environmental fate of this compound is determined by its degradation and biotransformation pathways. Biotransformation in microorganisms typically relies on synergistic metabolic activities to break down complex organic molecules. nih.gov

Plausible degradation mechanisms for this compound would likely involve initial enzymatic attacks on its functional groups.

Hydrolysis: The ester linkage (-O-SO₂-) is a potential site for enzymatic hydrolysis by esterases or sulfatases. This would break the molecule into 4-aminophenol (B1666318) and benzenesulfonic acid.

Oxidation: As seen in other aromatic compounds, the biotransformation can be initiated by oxidoreductases. nih.gov The amino group could be oxidized, or monooxygenases and dioxygenases could hydroxylate the aromatic rings. Ring hydroxylation is a common strategy used by microbes to prepare the aromatic ring for subsequent cleavage.

Ring Cleavage: Following hydroxylation, the aromatic ring can be cleaved by dioxygenases. For example, intermediates like protocatechuate are common in the degradation pathways of various aromatic compounds, which are then funneled into central metabolism. nih.gov

Computational and Theoretical Chemistry Studies

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

The potential of 4-Aminophenyl benzenesulfonate (B1194179) as a non-linear optical (NLO) material has not been theoretically investigated. Key parameters such as dipole moment, polarizability, and first-order hyperpolarizability (β), which indicate NLO activity, are currently unknown. Studies on related molecules suggest that the presence of amino and sulfonate groups can lead to interesting NLO properties, but specific evaluations for this compound are absent.

While studies on derivatives, such as Schiff bases synthesized from 4-aminophenyl benzenesulfonate, have utilized DFT to explore their molecular and NLO properties, this information is not directly transferable to the parent compound due to significant structural and electronic differences. researchgate.net Future computational research focusing solely on this compound is required to fill this knowledge gap and fully characterize its chemical and physical properties.

Tautomeric Equilibria and Conformational Stability Studies

A crystallographic and computational study on the closely related compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide, reveals significant conformational aspects that can be extrapolated to 4-aminophenyl benzenesulfonamide (B165840). In this related structure, two independent molecules were found in the asymmetric unit, both adopting a V-shaped conformation. nih.gov The dihedral angles between the two benzene (B151609) rings were identical at 45.86 (13)°. nih.gov The C—S—N—C torsion angles were found to be similar for both molecules, at 67.9 (3)° and 70.2 (3)°. nih.gov These findings suggest that the V-shaped conformation is energetically favorable. The bond angle sums around the sulfonamide nitrogen atoms indicated a trend towards a pyramidal geometry. nih.gov Such studies on analogous compounds provide a foundational understanding of the conformational preferences of this compound.

Table 1: Key Torsional Angles and Dihedral Angles in a Related Sulfonamide

ParameterMolecule AMolecule B
C—S—N—C Torsion Angle67.9 (3)°70.2 (3)°
Benzene Ring Dihedral Angle45.86 (13)°45.86 (13)°

Data derived from a study on N-(4-Aminophenyl)-4-methylbenzenesulfonamide, a closely related compound. nih.gov

Advanced Molecular Modeling of Intermolecular Interactions

Advanced molecular modeling techniques, including DFT, Hirshfeld surface analysis, and quantum theory of atoms in molecules (QTAIM), are employed to elucidate the nature and strength of intermolecular interactions in the solid state of molecules like this compound. These interactions are fundamental to understanding the crystal packing, physical properties, and biological activity of the compound.

In the crystal structure of the analogous N-(4-Aminophenyl)-4-methylbenzenesulfonamide, the molecules are linked by a network of N—H⋯O and N—H⋯N hydrogen bonds, forming a three-dimensional network. nih.gov The sulfonamide NH groups act as hydrogen bond donors to the sulfonamide oxygen atoms of adjacent molecules. nih.gov Concurrently, the amine groups participate in both N—H⋯N and N—H⋯O interactions. nih.gov These hydrogen bonds create distinct chains and sheets that ultimately build the three-dimensional crystal lattice. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. For related sulfonamide structures, this analysis has been used to detail the different intermolecular contacts and their relative contributions to the total surface area. nih.gov The analysis of electrostatic potential (ESP) maps often correlates well with computed interaction energies, providing evidence for the dominant electrostatic nature of N—H⋯N and N—H⋯O interactions. nih.gov

Table 2: Summary of Intermolecular Interactions in a Related Sulfonamide Crystal Structure

Interaction TypeDonorAcceptorRole in Crystal Packing
N—H⋯O Hydrogen BondSulfonamide NHSulfonamide OFormation of molecular chains nih.gov
N—H⋯N Hydrogen BondAmine NHAmine NLinking molecular chains into sheets nih.gov
N—H⋯O Hydrogen BondAmine NHSulfonamide OContributing to the 3D network nih.gov

Interactions based on the crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide. nih.gov

Chemical Reactivity and Derivatization for Enhanced Functionalization

Functionalization of the Amino Group

The primary amino group in 4-aminophenyl benzenesulfonate (B1194179) is a key site for a multitude of chemical reactions, allowing for the introduction of a wide array of functional groups and the synthesis of diverse derivatives.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reaction with benzenesulfonyl chloride in the presence of pyridine (B92270) can yield the corresponding sulfonamide. A general procedure for the acylation of a similar compound, p-aminophenol, involves dissolving it in a suitable solvent like DMF with pyridine, followed by the dropwise addition of benzenesulfonyl chloride at 0 °C. The reaction mixture is then stirred and allowed to warm to room temperature. chemicalbook.com This method can be adapted for the N-acylation of 4-aminophenyl benzenesulfonate to introduce various acyl groups, thereby modifying its electronic and physical properties.

Alkylation: The nucleophilic nature of the amino group also allows for N-alkylation through reactions with alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is through reductive amination. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. This reaction is a cornerstone in the synthesis of secondary and tertiary amines. mdpi.com The reductive amination of aromatic aldehydes with various amines has been shown to proceed efficiently. mdpi.com For this compound, this would involve condensation with an aldehyde, followed by reduction, to yield N-alkylated derivatives.

Diazotization and Azo Coupling: One of the most significant reactions of the amino group on this compound is diazotization, followed by azo coupling, which is a fundamental process in the synthesis of azo dyes. unb.caijirset.comjbiochemtech.comnih.govresearchgate.net In this reaction, the primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. unb.caijirset.com This diazonium salt is a potent electrophile and can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form an azo compound characterized by the -N=N- linkage. unb.canih.gov The specific coupling partner and the substituents on both aromatic rings determine the color of the resulting dye. jbiochemtech.com For example, the diazotized form of a similar compound, sulfanilic acid, can be coupled with various aromatic compounds to produce a range of colored dyes. unb.ca

Table 1: Examples of Functionalization Reactions of the Amino Group
Reaction TypeReagents and ConditionsProduct TypeSignificance
AcylationAcid chloride/anhydride, base (e.g., pyridine)N-acyl derivatives (amides, sulfonamides)Modification of electronic and physical properties.
Alkylation (Reductive Amination)Aldehyde/ketone, reducing agent (e.g., NaBH3CN)N-alkyl derivativesControlled introduction of alkyl groups.
Diazotization and Azo Coupling1. NaNO2, HCl (0-5 °C) 2. Electron-rich coupling component (e.g., phenol, aniline)Azo dyesSynthesis of a wide range of colored compounds. unb.caijirset.comjbiochemtech.comnih.govresearchgate.net

Modifications and Transformations of the Sulfonate Moiety

The benzenesulfonate group, while generally stable, can undergo several chemical transformations, providing another avenue for the derivatization of this compound.

Hydrolysis: The ester linkage in the benzenesulfonate group can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-aminophenol (B1666318) and benzenesulfonic acid. The ease of this hydrolysis can be influenced by the reaction conditions and the nature of the substituents on the aromatic rings.

Reduction: The sulfonate group can be reduced to a thiol (mercaptan) group. The direct reduction of sulfonic acids to their corresponding thiols can be achieved using reagents like a rhodium carbonyl catalyst under heat and carbon monoxide pressure. finechem-mirea.ru This transformation would convert this compound into a thiol-containing derivative, opening up possibilities for further functionalization at the sulfur atom.

Conversion to Sulfonyl Chloride: A key transformation of the sulfonate moiety is its conversion to a sulfonyl chloride (-SO₂Cl) group. This is typically achieved by reacting the corresponding sulfonic acid or its salt with reagents like phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride. orgsyn.org For instance, benzenesulfonyl chloride can be prepared by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride at elevated temperatures. orgsyn.org Once formed, the highly reactive sulfonyl chloride group can readily react with a variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other derivatives. For example, the reaction of benzenesulfonyl chloride with primary and secondary amines in aqueous media can lead to high conversions to sulfonamides. spectrabase.com

Desulfonation: The sulfonic acid group can be removed from an aromatic ring in a reaction known as desulfonation. This is typically achieved by heating the arylsulfonic acid in the presence of a dilute strong acid. nih.gov This reversibility of the sulfonation reaction can be synthetically useful, for instance, by using the sulfonic acid group as a temporary blocking group to direct other electrophilic substitutions to specific positions on the aromatic ring. nih.gov

Strategies for Aromatic Ring Modification

Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the amino group and the benzenesulfonate group.

The amino group (-NH₂) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the benzenesulfonate group (-OSO₂Ph) is generally considered a deactivating, meta-directing group due to the electron-withdrawing nature of the sulfonyl group. The interplay of these two opposing effects will determine the position of incoming electrophiles.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, introduces halogen atoms onto the aromatic rings. The amino-substituted ring is expected to be more reactive towards halogenation. Regioselective bromination of activated aromatic systems can often be achieved with high para-selectivity. nih.govwku.edu For this compound, halogenation would likely occur at the positions ortho to the amino group.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. researchgate.net Given the activating nature of the amino group, nitration is expected to occur on the aniline (B41778) ring, primarily at the positions ortho to the amino group, as the para position is blocked. The introduction of a nitro group can serve as a precursor for further functionalization, for example, by reduction to another amino group.

Sulfonation: Further sulfonation of this compound can be achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). researchgate.net The sulfonic acid group is a meta-director. The incoming sulfonic acid group would be directed to the meta position relative to the existing substituents on the less deactivated ring.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting Effect
-NH2 (Amino)Strongly ActivatingOrtho, Para
-OSO2Ph (Benzenesulfonate)DeactivatingMeta

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization of this compound is a crucial strategy for improving its detection and separation in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The primary target for derivatization is the amino group, which can be reacted with various reagents to introduce chromophoric or fluorophoric tags.

Pre-column Derivatization for HPLC: In pre-column derivatization, the analyte is chemically modified before its introduction into the HPLC system. This is often done to enhance its detectability by UV-Vis or fluorescence detectors. A common reagent for derivatizing primary and secondary amines is phenylisothiocyanate (PITC). scholarsresearchlibrary.comthermofisher.comcerealsgrains.orgresearchgate.net PITC reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance, allowing for sensitive detection. scholarsresearchlibrary.comthermofisher.com The derivatization is typically carried out in an alkaline medium, and the resulting PTC-amino acid derivatives are stable and can be readily separated by reversed-phase HPLC. thermofisher.comcerealsgrains.org

Another class of derivatizing agents includes dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), which reacts with primary and secondary amines to produce highly fluorescent dansyl amides. This allows for very sensitive detection using a fluorescence detector.

Derivatization for Mass Spectrometry: Derivatization can also be employed to improve the ionization efficiency and fragmentation patterns of analytes in mass spectrometry. For compounds with amino groups, derivatization can introduce a readily ionizable group or a group that directs fragmentation in a predictable manner, aiding in structural elucidation. For instance, the introduction of a charged tag can significantly enhance the signal intensity in electrospray ionization mass spectrometry (ESI-MS).

Table 3: Common Derivatizing Reagents for Amino Groups in Analytical Chemistry
ReagentAbbreviationDetection MethodAdvantages
PhenylisothiocyanatePITCUV-VisStable derivatives, reacts with primary and secondary amines. scholarsresearchlibrary.comthermofisher.comcerealsgrains.orgresearchgate.net
Dansyl chlorideDNS-ClFluorescenceHigh sensitivity.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Precursor in Azo Dye and Pigment Synthesis

4-Aminophenyl benzenesulfonate (B1194179) is a key precursor in the synthesis of azo dyes and pigments. The primary aromatic amine group (-NH₂) on the molecule can be readily converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures.

The resulting diazonium salt is a potent electrophile that can undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form an azo compound. unb.caresearchgate.net The defining feature of these compounds is the nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore and is responsible for the dye's color. plantarchives.org

The general synthesis process is as follows:

Diazotization: The amino group of 4-aminophenyl benzenesulfonate is converted to a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a coupling agent (e.g., phenols, naphthols, or aromatic amines) to form the azo dye. mdpi.com

The specific color of the resulting dye can be finely tuned by changing the chemical structure of the coupling partner, making this a highly versatile method for producing a wide spectrum of colors, including yellows, oranges, and reds. researchgate.netmorressier.com These dyes are significant in various industries, including textiles and printing, due to their intense coloration and stability. plantarchives.org A notable example is the synthesis of 4-amino-azo-benzene-4'-sulphonic acid, a related and important azo compound. rsc.org

Reagent in the Construction of Complex Organic Architectures

Beyond dyes, this compound serves as a valuable building block for creating more complex organic structures. Its two distinct functional groups allow it to be incorporated into larger molecules through sequential or orthogonal chemical reactions. The amine group can be used to form amides, ureas, and other nitrogen-containing linkages, while the benzenesulfonate group can act as a leaving group or a site for further functionalization.

This utility is exemplified in the synthesis of N-(4-aminophenyl)-substituted benzamides and 1-(4-Aminophenyl)-3-substituted phenylureas. In these processes, the amino group of a related aminophenyl precursor is utilized to build more elaborate molecular frameworks.

Furthermore, derivatives of this compound can participate in the formation of ordered, self-assembled structures. In the crystal structure of 4-aminiumbiphenyl benzenesulfonate, a related salt, molecules are linked through N–H⋯O hydrogen bonds between the aminium group and the sulfonate oxygen atoms. This interaction guides the molecules to form a two-dimensional supramolecular assembly, demonstrating how this compound can be used to engineer complex solid-state architectures.

Table 1: Crystallographic Data for 4-aminiumbiphenyl benzenesulfonate
ParameterValue
Chemical FormulaC₁₈H₁₇NO₃S
Crystal SystemMonoclinic
Space GroupCc
a (Å)32.036(3)
b (Å)7.2154(7)
c (Å)7.4283(8)
β (°)99.943(2)
V (ų)1691.3(3)
Z4

This table presents crystallographic data for a related compound, 4-aminiumbiphenyl benzenesulfonate, illustrating its capacity for forming structured molecular assemblies.

Integration into Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

Dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) are promising next-generation solar energy technologies that rely on organic molecules to absorb light and generate electricity. morressier.com Specifically, azo dyes are a class of compounds that have been explored for use in DSSCs due to their strong light absorption properties and synthetic versatility. mdpi.commorressier.com Theoretical studies on azobenzene-based dyes, for instance, have been conducted to understand their photophysical properties and potential performance in DSSCs. mdpi.com

Similarly, aniline-based materials have been investigated for their utility in organic solar cells, particularly as hole transport layers (HTLs), which are crucial for efficient charge extraction from the active layer of the device. While these related classes of materials show promise, specific research detailing the direct integration and performance of this compound or its simple azo derivatives as the primary photosensitizer in DSSCs or OPVs is not extensively documented in the available literature. The development in this area focuses more broadly on complex, engineered dyes and polymers designed to meet the specific electronic and physical requirements for efficient photovoltaic performance. mdpi.com

Development of Novel pH Indicators and Chemical Sensors

Azo compounds derived from precursors like this compound are well-known for their use as pH indicators. researchgate.net The color of these dyes is a direct result of an extended π-electron system involving the azo bond. The electronic structure of this system, and thus its color, can change upon protonation or deprotonation of functional groups on the molecule. This change in response to pH makes them excellent visual indicators for acid-base titrations.

A polyazo dye synthesized from a precursor related to this compound has been demonstrated as a universal acid-base indicator. This dye exhibits distinct color changes across a wide pH range, allowing for the clear identification of acidic and basic conditions.

Table 2: pH-Dependent Color Changes of a Polyazo Dye Indicator
pH RangeObserved Color
1.0 - 2.0Blackish Red
2.1 - 3.8Reddish Orange
3.9 - 8.1Orange
8.2 - 9.8Yellow

Data derived from a study on Sodium 4-((4-((4-(dimethylamino)phenyl)diazenyl)phenyl)diazenyl)benzenesulfonate (SDMAPD3BS), a polyazo dye with a structure related to derivatives of this compound.

The principle of a colorimetric response to a chemical stimulus (like H⁺ ions) can be extended to the development of other chemical sensors. By modifying the structure of the azo dye, it is possible to create molecules that selectively interact with other ions or molecules, leading to a detectable color change. This forms the basis for chemosensors designed for environmental monitoring or analytical chemistry applications.

Applications in Supramolecular Chemistry and Hybrid Materials

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions, such as hydrogen bonding and ionic interactions. The functional groups on this compound make it an ideal candidate for constructing such assemblies. The amino group can act as a hydrogen bond donor, while the sulfonate group can act as a hydrogen bond acceptor.

As demonstrated in the crystal structure of 4-aminiumbiphenyl benzenesulfonate, the interplay between N–H⋯O hydrogen bonds can direct the self-assembly of molecules into well-defined, higher-order structures like 2D sheets. This ability to control molecular arrangement is fundamental to crystal engineering and the design of new materials with specific properties.

In the realm of hybrid materials, which combine organic and inorganic components, derivatives of benzenesulfonates are used to create functional materials. For example, a recyclable magnetic hybrid material has been developed by immobilizing a benzenesulfonyl chloride reagent onto cobalt/carbon nanoparticles. This approach combines the chemical reactivity of the organic sulfonyl group with the magnetic properties of the inorganic nanoparticles, facilitating easy separation and reuse of the reagent. While not a direct use of this compound, this research highlights the utility of the core benzenesulfonate structure in the synthesis of advanced hybrid materials.

Molecular and Cellular Biological Activity Mechanisms Non Clinical Focus

Investigation of Interactions with Molecular Targets and Biochemical Pathways

Currently, there is a lack of published in vitro studies specifically investigating the interactions of 4-Aminophenyl benzenesulfonate (B1194179) with molecular targets and its effects on biochemical pathways. While computational models may predict potential interactions based on its structure, experimental data from in vitro assays are not available in the scientific literature to confirm these predictions.

Modulation of Enzyme Activity and Cellular Signaling Cascades

There are no specific in vitro studies available in the public domain that detail the modulation of enzyme activity or cellular signaling cascades directly by 4-Aminophenyl benzenesulfonate. Research has not yet elucidated its potential to act as an enzyme inhibitor or activator, or its ability to influence specific signaling pathways within a cellular context.

Mechanisms of Antiproliferative Activity in in vitro Cell Line Models

While direct studies on the antiproliferative mechanisms of this compound are limited, research into its derivatives provides insight into its potential as a scaffold for anticancer compounds. A study focused on the synthesis and activity of a novel derivative, 4-hydrazinylphenyl benzenesulfonate, which was synthesized from this compound, has demonstrated significant antiproliferative effects. researchgate.net

This derivative, 4-hydrazinylphenyl benzenesulfonate, was evaluated for its in vitro anticancer activity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line. The study utilized a PrestoBlue™ cell viability assay to determine the concentration at which the compound inhibited 50% of cell growth (IC50). The results indicated that 4-hydrazinylphenyl benzenesulfonate exhibits potent antiproliferative activity, with an IC50 value in the nanomolar range. researchgate.net

The high potency of this derivative suggests that the this compound scaffold may be a promising starting point for the development of novel anticancer agents. However, the precise mechanism of action, including the specific cellular processes disrupted by this derivative leading to cell death, has not been fully elucidated in the available literature.

Table 1: In Vitro Antiproliferative Activity of 4-hydrazinylphenyl benzenesulfonate

CompoundCell LineAssayIC50Reference
4-hydrazinylphenyl benzenesulfonateMCF-7 (Breast Cancer)PrestoBlue™ Cell Viability Assay9.32 nM researchgate.net

Elucidation of Antimicrobial and Antifungal Action Mechanisms

There is currently no available scientific literature detailing the in vitro antimicrobial or antifungal activity of this compound. Consequently, the mechanisms of action for this compound against bacterial or fungal pathogens have not been elucidated.

Studies on Cell Cycle Perturbation and Cytoskeletal Disruption

Specific in vitro studies examining the effects of this compound on cell cycle progression or cytoskeletal integrity have not been reported in the available scientific literature. Therefore, it is unknown whether this compound can induce cell cycle arrest at specific checkpoints or cause disruptions to the microtubule or actin filament networks within cells.

Emerging Analytical and Characterization Methodologies

Advanced Hyphenated Techniques (e.g., Supercritical Fluid Chromatography-Mass Spectrometry)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have become indispensable in modern analytical laboratories. ijpsjournal.comactascientific.comchemijournal.com They provide comprehensive information by combining the separation power of chromatography with the identification capabilities of spectroscopy. actascientific.comchemijournal.com

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) has emerged as a powerful and complementary technique to traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). southampton.ac.ukmt.comamericanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mt.commdpi.com This fluid possesses properties of both a liquid and a gas, offering low viscosity and high diffusivity, which allows for rapid and efficient separations, often at lower temperatures than GC. mt.comamericanpharmaceuticalreview.com

The coupling of SFC with MS is more straightforward than with LC-MS, as the volatile CO₂ mobile phase is easily removed before the analyte enters the mass spectrometer. americanpharmaceuticalreview.com This combination is particularly advantageous for the analysis of sulfonamides and related polar compounds. researchgate.net Packed-column SFC (pSFC) is often preferred for its robustness in routine operations. mt.com Research has shown that various stationary phases, such as silica (B1680970) and amino-bonded materials, can be effectively used with a mobile phase of CO₂ modified with polar solvents like methanol (B129727) for the separation of sulfonamide mixtures. researchgate.netnih.gov Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most popular ionization sources for SFC-MS. americanpharmaceuticalreview.com

Beyond SFC-MS, other advanced hyphenated techniques are routinely employed for the analysis of aromatic sulfonamides. numberanalytics.comrsisinternational.org These include:

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile and widely adopted technique for non-volatile and thermally labile compounds. rsisinternational.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A mature technique ideal for volatile and semi-volatile compounds. ijpsjournal.comrsisinternational.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Provides detailed structural information of separated components. chemijournal.comnumberanalytics.com

The table below summarizes typical parameters used in the SFC-MS analysis of sulfonamides.

Table 1: SFC-MS Parameters for Sulfonamide Analysis

Parameter Description
Stationary Phases Silica, Amino-bonded (e.g., Spherisorb NH₂), 2-Ethyl-pyridyl (2-EP), Cyano-propyl southampton.ac.uknih.govoup.com
Mobile Phase Carbon dioxide (CO₂) with a polar modifier (e.g., methanol, ethanol, acetonitrile) researchgate.netnih.govvt.edu
Modifier Concentration Typically ranges from 10% to 30% researchgate.netoup.com
Column Temperature Often maintained between 40°C and 90°C researchgate.netoup.com
Outlet Pressure Generally controlled between 120 bar and 300 bar mt.comresearchgate.netoup.com
Flow Rate Commonly set between 2.5 mL/min and 4 mL/min oup.com

| Detection | Mass Spectrometry (MS), often with APCI or ESI sources americanpharmaceuticalreview.com |

Novel Chromatographic Separation Strategies

The development of novel chromatographic strategies focuses on improving separation efficiency, reducing analysis time, and enhancing sensitivity for compounds like 4-Aminophenyl benzenesulfonate (B1194179).

A significant advancement is the move towards Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. waters.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying trace levels of sulfonates and related impurities. mdpi.comnih.gov The enhanced sensitivity of UPLC-MS allows for the detection of potential genotoxic impurities at very low concentrations, which is critical in pharmaceutical quality control. waters.comwaters.com

Method development for separating sulfonamides often involves optimizing several key parameters:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used. researchgate.net Phenyl columns have also been shown to be effective for separating sulfonamide-related impurities. scitepress.org

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is frequently employed to achieve optimal separation of multiple components. nih.govresearchgate.net

Detection: Diode-Array Detection (DAD) provides spectral information across a range of wavelengths, while mass spectrometry offers superior sensitivity and specificity. nih.govnih.gov

Mixed Micellar Liquid Chromatography (MLC) represents another innovative approach. This technique uses a mobile phase containing a surfactant above its critical micelle concentration, offering a different selectivity compared to traditional reversed-phase chromatography and can be a rapid, low-cost, and environmentally friendly alternative. researchgate.net

Table 2: Comparison of Chromatographic Methods for Sulfonamide Analysis

Technique Stationary Phase Mobile Phase Example Key Advantages
HPLC Venusil XBP C18 researchgate.net Gradient of 0.1% v/v formic acid, CH₃CN, and CH₃OH researchgate.net Well-established, versatile, various detection methods (UV, DAD) nih.gov
UPLC-MS/MS Not Specified Gradient elution mdpi.com High resolution, high throughput, enhanced sensitivity and selectivity waters.commdpi.com
SFC Coupled packed-silica and aminopropyl columns researchgate.netoup.com CO₂ with a methanol gradient researchgate.netoup.com Fast analysis, reduced organic solvent consumption, unique selectivity mt.comamericanpharmaceuticalreview.com

| MLC | Venusil XBP C18 researchgate.net | Mixed micellar solution researchgate.net | Rapid, low-cost, environmentally friendly researchgate.net |

Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Studies

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction mechanisms, identifying intermediates, and determining kinetic parameters without the need for sample extraction. fiveable.me

Raman Spectroscopy is a powerful non-destructive technique for in situ monitoring. mdpi.com It measures the inelastic scattering of light, which provides a detailed chemical fingerprint of the molecules present in the reaction mixture. spectroscopyonline.com Because different functional groups have unique Raman signatures, this technique can track the consumption of reactants and the formation of products and intermediates. mdpi.comresearchgate.net For reactions involving aromatic compounds, the characteristic aromatic ring stretching modes can be monitored to follow the reaction progress. spectroscopyonline.comnih.gov Raman spectroscopy is particularly well-suited for online monitoring due to its low sensitivity to water and the availability of fiber-optic probes that can be directly inserted into a reaction vessel. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy , particularly in the Attenuated Total Reflectance (ATR) mode (ATR-FTIR), is another key technique for real-time reaction analysis. rsc.orgmdpi.com An ATR probe can be immersed in the reaction mixture, allowing for the continuous collection of IR spectra. rsc.org FTIR is highly sensitive to changes in the vibrational modes of molecules, making it excellent for tracking the appearance or disappearance of specific functional groups. For instance, in reactions involving 4-Aminophenyl benzenesulfonate, changes in the characteristic absorption bands for the amino (-NH₂) and sulfonate (-SO₃-) groups can be monitored to determine reaction kinetics. mdpi.comresearchgate.net The data obtained from in situ FTIR can be used to generate concentration profiles of reactants, intermediates, and products over time. rsc.org

These spectroscopic methods allow for a deeper understanding of the reaction dynamics, facilitating process optimization and control. fiveable.menih.gov

Table 3: Spectroscopic Techniques for in situ Monitoring

Technique Principle Information Gained Applications
Raman Spectroscopy Inelastic scattering of monochromatic light by molecules fiveable.me Real-time concentration changes, identification of intermediates, molecular structure information fiveable.mespectroscopyonline.com Monitoring polymerization, crystallization, and organic synthesis; determining reaction endpoints spectroscopyonline.comnih.govnih.gov

| ATR-FTIR Spectroscopy | Measurement of infrared light absorption via an internal reflectance element rsc.org | Tracking functional group changes, reaction progress, and component concentration profiles rsc.orgmdpi.com | Elucidating reaction mechanisms, kinetic studies of synthesis reactions rsc.orgmdpi.com |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The imperative to develop environmentally benign and economically viable chemical processes is a central theme in modern chemistry. Future research on 4-Aminophenyl benzenesulfonate (B1194179) is expected to prioritize the development of synthetic routes that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry.

Current synthetic strategies for aryl sulfonates often involve multi-step procedures that may utilize harsh reagents and generate significant waste. A key area for future exploration is the development of one-pot syntheses and the use of more sustainable starting materials. For instance, recent advancements in the synthesis of aryl sulfonic acids have explored the use of eco-friendly and readily available sulfur dioxide surrogates like thiourea (B124793) dioxide, with air serving as a green oxidant. researchgate.netrsc.org Such methodologies, which can be performed under transition-metal-free conditions, offer a promising avenue for the sustainable production of benzenesulfonate derivatives. researchgate.netrsc.org

Furthermore, the exploration of solvent-free reaction conditions, or the use of green solvents such as γ-valerolactone, could significantly reduce the environmental footprint of the synthesis of 4-Aminophenyl benzenesulfonate. nih.gov Mechanochemical approaches, which involve reactions in the solid state with minimal or no solvent, also present an innovative and sustainable alternative to traditional solution-phase synthesis. rsc.org The development of catalytic systems, potentially using earth-abundant metals, for the direct sulfonation of aminophenols would represent a significant leap forward in the efficient synthesis of this compound.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Starting Materials Often reliant on petroleum-based feedstocksUtilization of renewable feedstocks and greener reagents
Solvents Use of volatile and hazardous organic solventsSolvent-free conditions or use of green solvents
Catalysts Use of stoichiometric and often toxic reagentsDevelopment of highly active and recyclable catalysts
Energy Consumption Often requires high temperatures and pressuresMilder reaction conditions, potentially utilizing alternative energy sources
Waste Generation Generation of significant byproducts and waste streamsHigh atom economy, minimizing waste

Exploration of Advanced Catalytic Applications and Novel Reactivity

The structural motifs present in this compound, namely the aromatic amine and the benzenesulfonate group, suggest a rich and largely unexplored potential in the realm of catalysis. The amino group can serve as a directing group in C-H activation/functionalization reactions, while the sulfonate moiety can act as a leaving group or a ligand component.

Future research could focus on leveraging the inherent reactivity of this molecule to design novel catalysts. For example, metal complexes incorporating this compound as a ligand could be investigated for their catalytic activity in a variety of organic transformations. The electronic properties of the ligand, tunable through modifications of the aromatic rings, could be exploited to fine-tune the catalytic performance. The diversification of aryl sulfonyl compounds through techniques like ligand-controlled C-H borylation at meta and para positions could also open up new avenues for creating novel catalysts and functional molecules. nih.gov

Moreover, the potential for this compound to act as an organocatalyst should be explored. The amine functionality, for instance, could participate in hydrogen bonding interactions, facilitating specific reactions. The interplay between the amino and sulfonate groups could lead to unique reactivity and selectivity that is not observed with simpler amine or sulfonate catalysts.

Integration into Multifunctional Advanced Materials and Nanostructures

The incorporation of functional organic molecules into polymers and nanomaterials is a rapidly growing field with applications ranging from electronics to biomedicine. The unique combination of an amino and a benzenesulfonate group in this compound makes it an attractive building block for the creation of advanced materials with tailored properties.

One promising area of research is the use of this compound in the development of functional polymers. The amino group can be readily polymerized or grafted onto existing polymer backbones, while the benzenesulfonate moiety can impart specific properties such as ion conductivity, thermal stability, or flame retardancy. For instance, functionalization of graphene oxide with molecules containing sulfonic acid groups has been shown to improve its dispersibility and create nanocomposites with enhanced properties. mdpi.com Similarly, integrating this compound into polymer matrices could lead to novel materials for applications such as proton exchange membranes in fuel cells or as components in stimuli-responsive materials.

Furthermore, the self-assembly of this compound derivatives into well-defined nanostructures is an exciting and largely unexplored avenue. The aromatic rings can participate in π-π stacking interactions, while the amino and sulfonate groups can form hydrogen bonds, leading to the formation of supramolecular architectures. These nanostructures could find applications in areas such as organic electronics, sensing, and drug delivery. The covalent functionalization of graphene nanopores with benzenesulfonic groups has been computationally shown to enhance proton transport, suggesting potential applications in advanced membrane technologies. researchgate.netnih.govacs.org

Deeper Elucidation of Structure-Function Relationships at the Atomic and Molecular Levels

A fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its rational design and application. Future research should employ a combination of experimental and computational techniques to gain deeper insights into these structure-function relationships.

Computational studies, using methods such as density functional theory (DFT), can provide valuable information on the electronic structure, conformational preferences, and reactivity of the molecule. These theoretical investigations can help in predicting the behavior of the molecule in different chemical environments and guide the design of new derivatives with enhanced properties. For example, understanding the charge distribution and frontier molecular orbitals can inform the design of more effective catalysts or materials with specific electronic properties.

Experimentally, advanced spectroscopic and crystallographic techniques can be used to probe the molecular and supramolecular structure of this compound and its derivatives. Structure-activity relationship (SAR) studies, particularly in the context of medicinal chemistry where benzenesulfonamide (B165840) scaffolds are prevalent, can provide critical data for optimizing the biological activity of related compounds. nih.govnih.gov By systematically modifying the structure and evaluating the resulting changes in function, a comprehensive understanding of the key structural features that govern the desired properties can be established.

TechniqueInformation GainedPotential Impact
Density Functional Theory (DFT) Electronic structure, reactivity, conformational analysisRational design of catalysts and materials
X-ray Crystallography Solid-state structure, intermolecular interactionsUnderstanding of crystal packing and polymorphism
NMR Spectroscopy Solution-state structure and dynamicsCharacterization of molecular interactions in solution
Structure-Activity Relationship (SAR) Correlation between structural modifications and biological or chemical activityOptimization of performance for specific applications

Application of Green Chemistry Principles in Synthesis and Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally responsible. The future development and application of this compound should be guided by these principles to ensure sustainability.

In terms of synthesis, as discussed in section 10.1, the focus should be on minimizing waste, using renewable resources, and avoiding hazardous substances. This includes the exploration of catalytic methods that have high atom economy and the use of benign reaction media.

Beyond synthesis, the application of green chemistry principles extends to the entire life cycle of the compound. This includes designing derivatives of this compound that are biodegradable or can be easily recycled after their intended use. For example, when incorporated into materials, designing for disassembly would allow for the recovery and reuse of the functional molecule. Furthermore, exploring the use of this compound in applications that contribute to sustainability, such as in catalysis for waste valorization or in materials for renewable energy technologies, would be a significant step towards a circular economy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.